molecular formula C18H12BrN B1291421 9-(4-Bromofenil)-9H-carbazol CAS No. 57102-42-8

9-(4-Bromofenil)-9H-carbazol

Número de catálogo B1291421
Número CAS: 57102-42-8
Peso molecular: 322.2 g/mol
Clave InChI: XSDKKRKTDZMKCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(4-Bromophenyl)-9H-carbazole is a compound where a 4-bromophenyl ring is attached to the 9th position of a carbazole moiety. The crystal structure of this molecule has been studied, revealing that the 4-bromophenyl ring is inclined at an angle of approximately 49.87° to the mean plane of the carbazole moiety. In the crystal, these molecules stack along the axis and are linked by C—H⋯π interactions, forming a corrugated two-dimensional network parallel to the (100) plane .

Synthesis Analysis

The synthesis of 9-(4-Bromophenyl)-9H-carbazole and related compounds can be achieved through various methods. One approach involves the photostimulated SRN1 substitution reactions of 2'-halo[1,1'-biphenyl]-2-amines, which allows for the intramolecular C–N bond formation under "transition-metal-free" conditions . Another method includes the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole to produce derivatives such as 9-benzyl-3-bromo-9H-carbazole .

Molecular Structure Analysis

The molecular structure of 9-(4-Bromophenyl)-9H-carbazole has been determined through single-crystal X-ray diffraction. The carbazole ring system is essentially planar, and the inclination of the attached bromophenyl ring gives the molecule a distinct geometry that influences its stacking behavior in the crystal .

Chemical Reactions Analysis

9H-Carbazole and its derivatives, including 9-(4-Bromophenyl)-9H-carbazole, can undergo various chemical reactions. For instance, they can be transformed by biphenyl-utilizing bacteria into hydroxylated metabolites such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . These transformations are influenced by the cultivation conditions of the bacteria and the presence of other compounds like biphenyl.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(4-Bromophenyl)-9H-carbazole derivatives have been extensively studied. These compounds exhibit high thermal stability, with decomposition temperatures reaching up to 298 and 368 °C for different derivatives . Their luminescence properties have also been characterized, showing maximal peaks at wavelengths such as 386 and 410 nm . Additionally, the photophysical and electroluminescent properties of these compounds have been investigated for their potential application in OLEDs, demonstrating their utility as bipolar transporting materials with matched energy levels for carrier-transporting layers .

Aplicaciones Científicas De Investigación

Bloques de Construcción de Semiconductores Orgánicos

9-(4-Bromofenil)-9H-carbazol: se utiliza como bloque de construcción en el desarrollo de semiconductores orgánicos . Estos materiales son esenciales para crear diodos emisores de luz orgánicos (OLED), que se utilizan en pantallas para teléfonos inteligentes, televisores y monitores. La capacidad del compuesto para transportar carga lo hace valioso en la industria de los semiconductores.

Investigación del Cáncer

En la investigación del cáncer, los derivados del carbazol se exploran por sus propiedades anticancerígenas. Pueden inhibir el crecimiento de las células cancerosas y podrían utilizarse para desarrollar nuevos agentes quimioterapéuticos con mejor selectividad y menores efectos secundarios .

Síntesis de Derivados Bisamida Mixtos

El compuesto se emplea en la síntesis de derivados bisamida mixtos. Estos derivados tienen una gama de aplicaciones, incluido el desarrollo de nuevos materiales con propiedades únicas para uso industrial .

Safety and Hazards

The safety data sheet for “9-(4-Bromophenyl)-9H-carbazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Propiedades

IUPAC Name

9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDKKRKTDZMKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625205
Record name 9-(4-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57102-42-8
Record name 9-(4-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Bromophenyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

56 g (240 mmol) of p-dibromobenzene, 31 g (180 mmol) of 9H-carbazole, 4.6 g (24 mmol) of copper(I) iodide, 66 g (480 mmol) of potassium carbonate, and 2.1 g (8 mmol) of 18-crown-6-ether were put into a 300 mL three-neck flask. The mixture was heated at about 100° C., and then 8 mL of N,N′-dimethylpropyleneurea (DMPU) was added thereto. This mixture was stirred at 180° C. for 6 hours. After the stirring, the mixture was cooled to 100° C. To the mixture was added about 200 mL of toluene, and then the mixture was cooled to room temperature. After the cooling, this mixture was subjected to suction filtration so that the precipitate was removed. The obtained filtrate was washed with dilute hydrochloric acid, a saturated sodium hydrogen carbonate solution, and a saturated saline solution in this order. The organic layer was dried with magnesium sulfate. Then, the mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily substance. This oily substance was purified by silica gel column chromatography (a developing solvent was a mixed solvent of hexane:ether acetate=9:1), and then recrystallized with chloroform/hexane to give 21 g of a light brown plate-like crystal, which was the object of the synthesis, at a yield of 35%. A synthesis scheme of Step 1 is shown in (f-1) given below.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 300 mL three-neck flask were put 56 g (240 mmol) of 1,4-dibromobenzene, 31 g (180 mmol) of 9H-carabazole, 4.6 g (24 mmol) of copper(I) iodide, 2.1 g (8.0 mmol) of 18-crown-6-ether, 66 g (480 mmol) of potassium carbonate, and 8 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)pyrimidinone (abbreviation: DMPU). This mixture was stirred under a nitrogen stream at 180° C. for 6 hours. After that, this mixture was filtered. The resulting filtrate was washed with dilute hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution, and saturated brine in that order. The organic layer was dried with magnesium sulfate. This mixture was filtered. The resulting filtrate was concentrated to give a compound, which was then purified by silica gel column chromatography (the developing solvent was a mixed solvent of a 9:1 ratio of hexane to ethyl acetate). The fraction obtained was concentrated to give a compound. This compound was recrystallized with a mixed solvent of chloroform and hexane to give the desired substance as 21 g of a light brown plate-like crystal in a yield of 35%.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
4.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Compound 4 was prepared as follows: a mixture of carbazole (6.30 g, 37.7 mmol), 1-bromo-4-iodobenzene (15.99 g, 56.52 mmol), copper powder (4.79 g, 75.4 mmol), K2CO3 (20.83 g, 150.7 mmol) and anhydrous DMF (100 mL) was degassed with argon for about 1 h while stirring. The stirring reaction mixture was then maintained under argon at about 130° C. for about 42 h. Upon confirming consumption of the starting material by TLC (SiO2, 4:1 hexanes-dichloromethane), the mixture was cooled to RT, filtered, the filtrant washed copiously with EtOAc (ca. 200 mL) and the resulting filtrate concentrated in vacuo. Purification of the crude product by flash chromatography (SiO2, hexanes) afforded compound 4 (11.7 g, 96% yield) as a pale yellow solid. (See Xu, H.; Yin, K.; Huang, W. Chem. Eur. J., 2007, 13(36), 10281-10293.)
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.99 g
Type
reactant
Reaction Step One
Name
Quantity
20.83 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

56 g (240 mmol) of p-dibromobenzene, 31 g (180 mmol) of carbazole, 4.6 g (24 mmol) of copper iodide, 66 g (480 mmol) of potassium carbonate, and 2.1 g (8 mmol) of 18-crown-6-ether were put into a 300 mL three-necked flask, and nitrogen was substituted for the content of the flask. Then, 8 mL of N—N′-dimetylpropyleneurea was added thereto, and this mixture was stirred for 6 hours at 180° C. to be reacted. After the reaction, cooling of the reaction mixture to the room temperature was performed, and the precipitated object was removed by suction filtration. The filtrate was washed with dilute hydrochloric acid, a saturated sodium hydrogen carbonate solution, and a saturated saline solution, in this order, and then dried with magnesium sulfate. After drying, filtration was performed, and an oily substance that was obtained by concentrating the filtrate was purified by silica column chromatography. For the column purification, a mixed solvent of hexane:ethyl acetate=9:1 was used as a developing solvent. After the column purification, an obtained solution was re-crystallized with chloroform and hexane, whereby 21 g of a light brown solid of 9-(4-bromophenyl)carbazole was obtained in the yield of 35% (Synthesis Scheme (k-1)).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
N—N′-dimetylpropyleneurea
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 4
9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-(4-Bromophenyl)-9H-carbazole

Q & A

Q1: What is known about the anticancer activity of derivatives based on the 9-(4-Bromophenyl)-9H-carbazole structure?

A1: Research suggests that certain derivatives of 9-(4-Bromophenyl)-9H-carbazole exhibit promising anticancer activity. Specifically, when the molecule is further functionalized with phosphonate or phosphine oxide groups at specific positions, the resulting compounds demonstrate significant cytotoxic effects against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells []. These findings highlight the potential of modifying the 9-(4-Bromophenyl)-9H-carbazole scaffold to develop novel anticancer agents.

Q2: How is the structure of 9-(4-Bromophenyl)-9H-carbazole characterized?

A2: The crystal structure of 9-(4-Bromophenyl)-9H-carbazole has been determined using X-ray diffraction analysis []. The molecule features a planar carbazole moiety with a 4-bromophenyl ring attached to the nitrogen atom. Interestingly, the 4-bromophenyl ring is not coplanar with the carbazole unit but is instead tilted at an angle of 49.87° []. This structural information is crucial for understanding the molecule's potential interactions with biological targets and for designing further derivatives with improved properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.